molecular formula C9H16N2O B14866908 2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile

2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile

Cat. No.: B14866908
M. Wt: 168.24 g/mol
InChI Key: FQQBHSXVSUGRTB-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a hydroxyazetidine ring, which is a four-membered nitrogen-containing ring, attached to a dimethylbutanenitrile moiety. The presence of both hydroxy and nitrile functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile typically involves the formation of the azetidine ring followed by the introduction of the hydroxy and nitrile groups. One common method involves the cyclization of a suitable precursor, such as a 3-hydroxyazetidine derivative, under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and nitrile groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile is unique due to the combination of its hydroxyazetidine ring and dimethylbutanenitrile moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-(3-hydroxyazetidin-1-yl)-2,3-dimethylbutanenitrile

InChI

InChI=1S/C9H16N2O/c1-7(2)9(3,6-10)11-4-8(12)5-11/h7-8,12H,4-5H2,1-3H3

InChI Key

FQQBHSXVSUGRTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)N1CC(C1)O

Origin of Product

United States

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